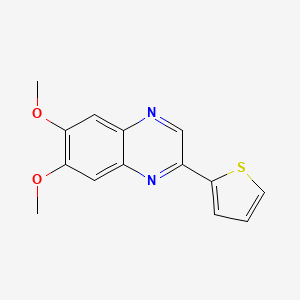
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-, the reaction can be carried out using ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, yielding the desired product in high efficiency . Another method involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production of quinoxaline derivatives often focuses on green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are common approaches. These methods not only enhance the yield but also reduce the cost and toxicity associated with traditional catalytic processes .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for quinoxaline derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antiviral, and antifungal activities.
Medicine: Potential therapeutic agent for treating cancer, AIDS, and other infectious diseases.
Industry: Used in the development of optoelectronic materials and as a component in insecticides, herbicides, and fungicides
Wirkmechanismus
The mechanism of action of Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The compound’s unique structure allows it to bind effectively to its targets, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- can be compared with other similar compounds such as quinazolines, phthalazines, and cinnolines. These compounds share a similar fused ring system but differ in their substituents and biological activities. Quinoxaline derivatives are particularly notable for their broad spectrum of pharmacological effects, making them unique among nitrogen-containing heterocycles .
List of Similar Compounds
- Quinolines
- Quinazolines
- Phthalazines
- Cinnolines
Eigenschaften
CAS-Nummer |
174892-02-5 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C14H12N2O2S/c1-17-12-6-9-10(7-13(12)18-2)16-11(8-15-9)14-4-3-5-19-14/h3-8H,1-2H3 |
InChI-Schlüssel |
ULSDSZXSWKTUQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


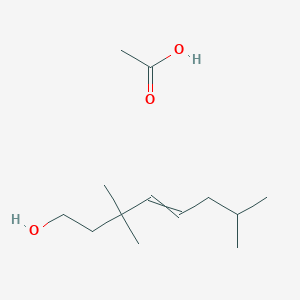

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
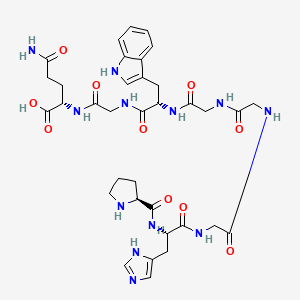
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
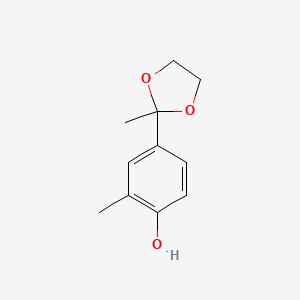
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)

![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
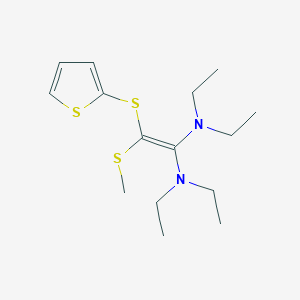
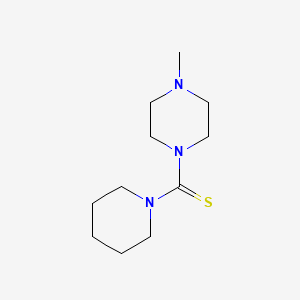
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
